Molidustat

Content Navigation

Researchers studying renal anemia often face variability in recombinant EPO dosing and non-physiological responses. Molidustat, an oral HIF-PH inhibitor, stabilizes HIF-α to stimulate endogenous EPO production within normal physiological ranges, ensuring reproducible results in long-term in vivo models. • Enables once-daily oral dosing with predictable PK; avoids supraphysiological EPO peaks. • Broad PHD1/2/3 inhibition ideal for systemic hypoxia response studies. • Assured supply with >98% purity and global logistics support.

CAS Number

Product Name

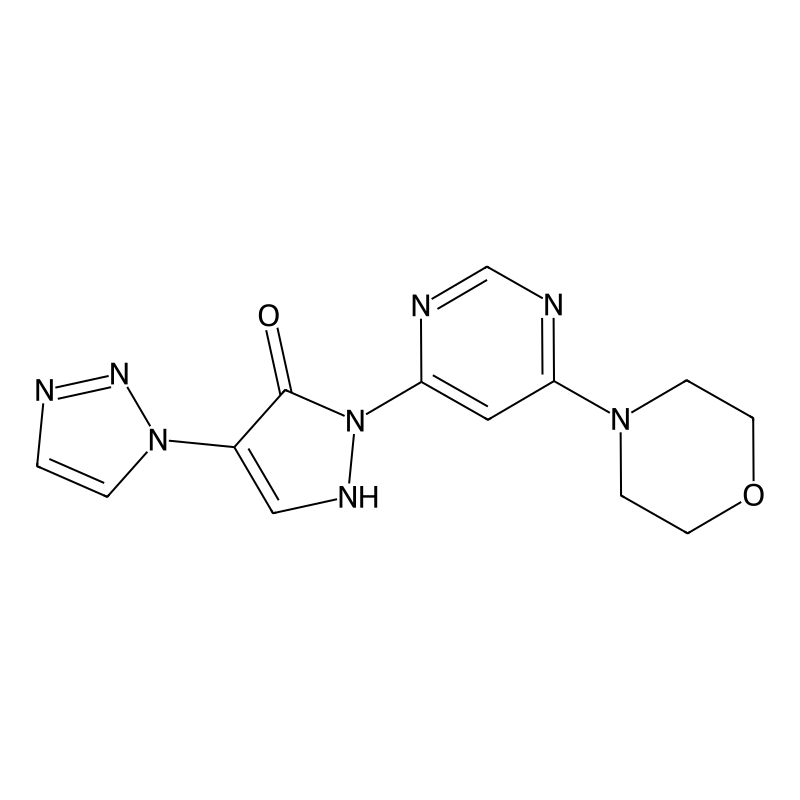

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Molidustat (BAY 85-3934) is a small-molecule inhibitor of hypoxia-inducible factor prolyl-hydroxylase (HIF-PH), a class of enzymes that regulate cellular response to oxygen levels. By inhibiting HIF-PH, Molidustat stabilizes HIF-α subunits, mimicking a hypoxic state and leading to the transcriptional activation of genes including erythropoietin (EPO). This mechanism allows for the controlled, oral administration-based stimulation of endogenous EPO production, making it a key tool for research into renal anemia and other hypoxia-related pathways. Unlike direct administration of recombinant EPO, this method allows for EPO levels to be maintained within a more physiological range.

Research Fit

References

- [1] Flamme I, Oehme F, Ellinghaus P, et al. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLoS ONE. 2014;9(11):e111838.

- [2] Beck H, Jeske M, Thede K, et al. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia. ChemMedChem. 2018;13(10):988-1003.

- [3] Gupta N, Wish JB. Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD. Am J Kidney Dis. 2017;69(6):815-826.

- [4] Molidustat. Wikipedia. Accessed May 4, 2026.

- [5] Patsnap Synapse. What is the mechanism of Molidustat Sodium? Accessed May 4, 2026.

While several HIF-prolyl hydroxylase inhibitors exist (e.g., Vadadustat, Roxadustat), they are not functionally interchangeable for procurement decisions in a research context. These compounds exhibit distinct pharmacokinetic profiles, absolute bioavailability, and subtly different inhibitory constants against the three main HIF-PHD isoforms (PHD1, PHD2, PHD3). These differences directly impact experimental design, influencing dosing schedules, the magnitude and duration of EPO response, and the potential for off-target effects related to non-specific isoform inhibition. Therefore, selecting a specific HIF-PH inhibitor like Molidustat is critical for ensuring reproducibility and targeting the desired physiological outcome in preclinical models.

Substitution Risk

References

- [1] Beck H, Jeske M, Thede K, et al. Discovery of Molidustat (BAY 85-3934): A Small-Molecule Oral HIF-Prolyl Hydroxylase (HIF-PH) Inhibitor for the Treatment of Renal Anemia. ChemMedChem. 2018;13(10):988-1003.

- [3] Groenendaal-van de Meent D, Kurokawa T, Tretter R, et al. First-in-man–proof of concept study with molidustat: a novel selective oral HIF-prolyl hydroxylase inhibitor for the treatment of renal anaemia. Br J Clin Pharmacol. 2018;84(7):1557-1565.

Pan-Isoform HIF-PH Inhibition Profile

Molidustat demonstrates a pan-inhibitory profile against the key HIF-prolyl hydroxylase isoforms, with a slight preference for PHD2. In biochemical assays, it inhibited PHD1, PHD2, and PHD3 with IC50 values of 480 nM, 280 nM, and 450 nM, respectively. This balanced profile ensures broad stabilization of HIF-α, which is critical for studies aiming to elicit a robust erythropoietic response rather than dissecting the effects of a single PHD isoform.

| Evidence Dimension | Enzyme Inhibition (IC50) |

| Target Compound Data | Molidustat: 480 nM (PHD1), 280 nM (PHD2), 450 nM (PHD3) |

| Comparator Or Baseline | N/A (Internal comparison) |

| Quantified Difference | 1.7-fold higher potency against PHD2 compared to PHD1 |

| Conditions | Biochemical enzyme inhibition assay. |

This defined, relatively balanced inhibition profile provides a reproducible tool for researchers needing to ensure consistent, broad activation of the HIF pathway in their models.

Oral Bioavailability for In Vivo Research

Effective oral delivery is a primary procurement consideration for in vivo studies. In a human clinical study, Molidustat administered as an immediate-release tablet demonstrated an absolute oral bioavailability of 59%. This contrasts with many research compounds that have poor or unreported bioavailability, often requiring more invasive administration routes. This high, quantified bioavailability ensures reliable systemic exposure following oral gavage in animal models, simplifying experimental protocols and improving reproducibility.

| Evidence Dimension | Absolute Oral Bioavailability |

| Target Compound Data | 59% (in humans) |

| Comparator Or Baseline | Many research compounds with low or uncharacterized oral bioavailability. |

| Quantified Difference | Significantly higher than typical early-stage research compounds. |

| Conditions | Human clinical study with immediate-release tablets vs. intravenous administration. |

High oral bioavailability reduces dosing uncertainty and variability in animal studies, leading to more reliable and reproducible in vivo experimental outcomes.

Pharmacokinetic Profile: Absorption and Half-Life

Molidustat exhibits predictable pharmacokinetics suitable for establishing routine dosing schedules in preclinical research. In healthy human volunteers, orally administered Molidustat was rapidly absorbed, with a median time to maximum concentration (Tmax) of 0.25 to 0.75 hours. The terminal half-life (t½) ranged from 4.6 to 10.4 hours, supporting a once-daily dosing regimen. For comparison, Vadadustat, another HIF-PH inhibitor, showed a mean half-life of approximately 4.5 hours in healthy volunteers and 7.2-8.5 hours in CKD patients. The well-characterized profile of Molidustat allows for precise timing of sample collection and analysis relative to peak exposure.

| Evidence Dimension | Pharmacokinetic Parameters (Human) |

| Target Compound Data | Tmax: 0.25-0.75 h; t½: 4.6-10.4 h |

| Comparator Or Baseline | Vadadustat: Tmax: 3-4 h; t½: ~4.5 h (healthy volunteers) |

| Quantified Difference | Molidustat exhibits a faster time to peak concentration compared to Vadadustat. |

| Conditions | Single oral dose studies in healthy human volunteers. |

A well-defined pharmacokinetic profile with rapid absorption allows researchers to design more precise in vivo experiments and confidently link physiological responses to drug exposure levels.

Solubility and Formulation Profile

Molidustat has a defined solubility profile critical for preparing consistent and reproducible dosing solutions. It is soluble in DMSO (≥ 5 mg/mL) and can be formulated in common preclinical vehicles, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a clear solution of at least 0.5 mg/mL. This clear guidance on formulation contrasts with less-characterized compounds where researchers must expend resources on solubility and vehicle screening, potentially introducing variability. This established processability ensures reliable compound delivery for both in vitro and in vivo applications.

| Evidence Dimension | Solubility and Formulation |

| Target Compound Data | Soluble in DMSO (≥ 5 mg/mL); can be formulated in PEG300/Tween-80/saline vehicle (≥ 0.5 mg/mL). |

| Comparator Or Baseline | Generic research compounds lacking specific, published formulation protocols. |

| Quantified Difference | N/A |

| Conditions | Standard laboratory solvents and preclinical dosing vehicles. |

A pre-defined solubility and formulation protocol saves significant development time and cost, while reducing a major source of experimental variability.

Oral Dosing for Renal Anemia Studies

Based on its proven oral bioavailability and dose-dependent efficacy in raising hemoglobin levels in rodent models of chronic kidney disease, Molidustat is highly suited for long-term studies of anemia correction where oral gavage is the preferred administration route. Its predictable pharmacokinetics support once-daily dosing, simplifying study protocols.

Broad HIF Pathway Activation Studies

Molidustat's pan-inhibitory profile against PHD1, PHD2, and PHD3 makes it an effective tool for research focused on the broad, systemic effects of HIF stabilization. This is ideal for projects investigating the overall physiological response to induced erythropoiesis, rather than attempting to isolate the specific functions of individual PHD isoforms.

Efficacy Comparison with Recombinant EPO

Molidustat provides a mechanistically distinct alternative to recombinant human EPO (rhEPO). Its ability to stimulate endogenous EPO production to levels within the normal physiological range makes it a valuable comparator in studies evaluating the physiological and potential cardiovascular side effects of supraphysiological EPO levels induced by rhEPO injections.

Application Fit Matrix

References

- [1] Flamme I, Oehme F, Ellinghaus P, et al. Mimicking Hypoxia to Treat Anemia: HIF-Stabilizer BAY 85-3934 (Molidustat) Stimulates Erythropoietin Production without Hypertensive Effects. PLoS ONE. 2014;9(11):e111838.

- [2] David-Dufilho M, Sangsue S, Laidra D, et al. The HIF-PHI BAY 85-3934 (Molidustat) Improves Anemia and Is Associated With Reduced Levels of Circulating FGF23 in a CKD Mouse Model. J Bone Miner Res. 2021;36(6):1117-1130.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Wikipedia

Use Classification

Explore Compound Types